REACTION_SMILES
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[Cl:12][c:13]1[c:14]([CH2:15][Cl:16])[cH:17][cH:18][c:19]([Cl:21])[cH:20]1.[Na+:11].[O:23]=[CH:24][N:25]([CH3:26])[CH3:27].[OH2:22].[c:1]1([S:7](=[O:8])(=[O:9])[O-:10])[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([S:7](=[O:9])(=[O:10])[CH2:15][c:14]2[c:13]([Cl:12])[cH:20][c:19]([Cl:21])[cH:18][cH:17]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1ccc(Cl)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])c1ccccc1
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Name
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Type
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product
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Smiles
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O=S(=O)(Cc1ccc(Cl)cc1Cl)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |